molecular formula C14H13N3OS B5817801 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide

Cat. No. B5817801
M. Wt: 271.34 g/mol
InChI Key: HXISVXHERWRPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide, also known as CK2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide is a potent inhibitor of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide is known to be upregulated in many cancers and is associated with increased cell proliferation and survival. Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide has been shown to induce apoptosis and reduce tumor growth in various cancer cell lines and animal models. The compound binds to the ATP-binding site of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide and prevents the transfer of phosphate groups to target proteins.
Biochemical and physiological effects:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide has been shown to have several biochemical and physiological effects in various disease models. The compound has been shown to induce apoptosis and reduce tumor growth in various cancer cell lines and animal models. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide has several advantages as a research tool in the laboratory. The compound is a potent inhibitor of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide and has been shown to induce apoptosis and reduce tumor growth in various cancer cell lines and animal models. It also has anti-inflammatory properties and has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. However, the compound has limitations as well. It is a highly potent inhibitor of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide and can cause off-target effects at higher concentrations. The compound is also relatively unstable and can degrade over time, requiring careful storage and handling.

Future Directions

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide has several potential future directions in scientific research. The compound could be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research could focus on developing more stable analogs of the compound that have fewer off-target effects and can be used at higher concentrations. Furthermore, the compound could be studied in combination with other drugs to enhance its therapeutic effects and reduce toxicity. Finally, more research is needed to understand the precise mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide and its potential interactions with other cellular pathways.

Synthesis Methods

The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide involves the reaction of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid with isonicotinamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in anhydrous solvents such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature. The resulting product is purified by column chromatography or recrystallization to obtain a white solid with a purity of over 95%.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide activity, which is known to be upregulated in many cancers and is associated with increased cell proliferation and survival. Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide has been shown to induce apoptosis and reduce tumor growth in various cancer cell lines and animal models.
Furthermore, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells.

properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-3-11-9(2)19-14(12(11)8-15)17-13(18)10-4-6-16-7-5-10/h4-7H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXISVXHERWRPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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